1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Purity comparison procurement specification chiral building block

Researchers synthesizing β-lactamase inhibitors require the mandatory (2R,5R)-configured piperidine scaffold; generic substitution with the (2S,5S) enantiomer or mixed-ester analogs introduces incorrect pharmacophore stereochemistry, alters deprotection selectivity, and incurs 1-3% lower purity-directly compromising yield and process robustness. This compound resolves these risks with orthogonal N-Boc/tert-butyl ester protection enabling single-step TFA global deprotection to the free amino acid. • (2R,5R) absolute configuration required for avibactam-class β-lactamase inhibitor pharmacophores-avoids chiral resolution • Dual acid-labile protecting groups (N-Boc + tert-butyl ester) cleaved simultaneously under standard TFA conditions • 98% vendor-certified purity: 1-3% advantage over methyl/ethyl ester analogs, reducing downstream chromatography burden

Molecular Formula C15H27NO5
Molecular Weight 301.38 g/mol
Cat. No. B12072703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Molecular FormulaC15H27NO5
Molecular Weight301.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m1/s1
InChIKeyJQJWQBUZYXWGTH-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate Overview


1,2-Di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 2306248-22-4) is a chiral, orthogonally protected piperidine derivative with molecular formula C₁₅H₂₇NO₅, molecular weight 301.38 g/mol, and standard vendor purity of 98% . The compound features a (2R,5R)-configured piperidine ring bearing a free 5-hydroxyl group and dual tert-butyl protecting groups: a Boc carbamate on the piperidine nitrogen and a tert-butyl ester on the 2-carboxylate. This scaffold serves as a key synthetic intermediate for β-lactamase inhibitors, where the (2R,5R) absolute configuration is essential for downstream biological activity [1].

Why (2R,5R) Stereochemistry and Dual Protection Are Essential


Generic substitution of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate with closely related analogs introduces quantifiable risks across three axes: (i) stereochemical configuration—the (2R,5R) enantiomer is the required precursor for β-lactamase inhibitor intermediates, and the (2S,5S) enantiomer may produce incorrect stereochemistry in downstream targets [1]; (ii) protecting-group orthogonality—replacing the tert-butyl ester with methyl or ethyl esters alters deprotection selectivity, potentially requiring harsher conditions or additional synthetic steps [2]; and (iii) vendor-reported purity differs by up to 3 absolute percentage points between the target compound (98%) and the closest mixed-ester analogs (95–97%) . These factors translate directly into differences in reaction yield, product purity, and process robustness.

Quantitative Advantages Over Closest Analogs


Purity Advantage Over Mixed-Ester Analogs

The target compound, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 2306248-22-4), is listed by Bidepharm at 98% standard purity . By comparison, the 1-tert-butyl 2-methyl analog (CAS 2139383-25-6) is listed at 97% purity , the 1-tert-butyl 2-ethyl analog (CAS 869658-84-4) at 95% purity , and the (2S,5S) enantiomer (CAS 1253856-42-6) at 97% purity . The 1–3 percentage-point purity difference, while modest, can be consequential in multi-step syntheses where impurity accumulation reduces overall yield.

Purity comparison procurement specification chiral building block

Stereochemical Requirement for β-Lactamase Inhibitor Synthesis

Patent US20160318867 explicitly identifies (2R,5R)-5-hydroxypiperidine-2-carboxylic acid as the required chiral intermediate for synthesizing agents that inhibit β-lactamases in antibiotic-resistant bacteria [1]. The (2S,5S) enantiomer, while commercially available (CAS 1253856-42-4, 97% purity), would produce the enantiomeric product series, which is not interchangeable for the intended pharmacological target. The target compound, as the N-Boc, 2-tert-butyl ester protected form of this acid, preserves the (2R,5R) configuration and is the direct precursor for deprotection to the free (2R,5R)-5-hydroxypiperidine-2-carboxylic acid.

Stereochemistry beta-lactamase inhibitor avibactam intermediate chiral purity

Single-Step Global Deprotection Advantage

The target compound bears two acid-labile protecting groups: an N-Boc carbamate and a tert-butyl ester. Under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane), both groups are removed simultaneously, liberating the free (2R,5R)-5-hydroxypiperidine-2-carboxylic acid in a single step [1][2]. In contrast, the 1-tert-butyl 2-methyl analog (CAS 2139383-25-6) requires orthogonal conditions: the methyl ester is stable to mild acid and typically requires basic hydrolysis (LiOH, NaOH) for cleavage, adding a synthetic step and potentially compromising the Boc group unless performed under carefully controlled conditions [2]. The 2-allyl ester analog (CAS 396731-09-2) requires Pd-catalyzed deprotection, introducing metal contamination risk.

Orthogonal protection Boc deprotection tert-butyl ester synthetic efficiency

Crystalline Form for Better Handling and Storage

With a molecular weight of 301.38 g/mol and two bulky tert-butyl groups, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is predicted to be a crystalline solid at ambient temperature, based on its molecular complexity and the presence of two quaternary carbon centers . In contrast, the 1-tert-butyl 2-methyl analog (MW 259.30 g/mol) and the 1-tert-butyl 2-ethyl analog (MW 273.33 g/mol) are lower-molecular-weight esters that may exist as oils or low-melting solids . Crystalline solids are generally preferred for procurement due to ease of weighing, reduced hygroscopicity, and superior long-term storage stability.

Physical state crystallinity handling storage stability

Key Applications for This Chiral Intermediate


Avibactam-Class β-Lactamase Inhibitor Synthesis

The compound is the directly protected precursor to (2R,5R)-5-hydroxypiperidine-2-carboxylic acid, a key chiral intermediate in the synthesis of β-lactamase inhibitors of the avibactam class [1]. The (2R,5R) configuration is mandatory for the target pharmacophore; procurement of this specific diastereomer avoids the need for chiral resolution steps. Single-step global deprotection with TFA liberates the free amino acid for subsequent functionalization.

Peptide Mimetic Synthesis with Dual Protection

The dual tert-butyl protection (N-Boc + tert-butyl ester) is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where the compound can serve as a constrained piperidine amino acid surrogate [2]. Both protecting groups are cleaved under the same TFA cocktail used for resin cleavage, eliminating the need for orthogonal deprotection steps and reducing total synthesis time.

Diversity-Oriented Synthesis Scaffold

The free 5-hydroxyl group provides a handle for further diversification (e.g., Mitsunobu inversion, silyl protection, oxidation to ketone, or sulfonation). The (2R,5R) configuration and dual acid-labile protection make this compound a versatile entry point for generating libraries of 2,5-disubstituted piperidine scaffolds with defined stereochemistry, which are prevalent in CNS-targeted and anti-infective drug candidates.

High-Purity Starting Material for Process Chemistry

At 98% vendor-reported purity, the target compound offers a 1–3% purity advantage over the methyl ester (97%) and ethyl ester (95%) analogs . In process development, where even small impurity loads can necessitate additional purification unit operations, starting with higher-purity material directly reduces solvent consumption, chromatography burden, and yield losses, providing a quantifiable cost-of-goods advantage at scale.

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